

Spectroscopic Profile of 4-Isobutylstyrene: A Technical Guide

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Compound of Interest

Compound Name: 4-Isobutylstyrene

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-isobutylstyrene**, a key intermediate in the synthesis of various organic compounds, including the widely used nonsteroidal anti-inflammatory drug, ibuprofen. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **4-isobutylstyrene**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **4-Isobutylstyrene**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
7.33	d	7.9	2H	Ar-H (ortho to vinyl)
7.11	d	7.9	2H	Ar-H (ortho to isobutyl)
6.70	dd	17.7, 11.0	1H	-CH=CH ₂
5.69	d	17.7	1H	-CH=CH ₂ (trans)
5.18	d	11.0	1H	-CH=CH ₂ (cis)
2.45	d	7.2	2H	-CH ₂ -CH(CH ₃) ₂
1.86	m	6.8	1H	-CH ₂ -CH(CH ₃) ₂
0.91	d	6.6	6H	-CH(CH ₃) ₂

Solvent: CDCl₃, Frequency: 500 MHz^[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **4-Isobutylstyrene**

Chemical Shift (δ) (ppm)	Assignment
141.5	Ar-C (quaternary, attached to isobutyl)
136.7	-CH=CH ₂
135.0	Ar-C (quaternary, attached to vinyl)
129.3	Ar-CH (ortho to isobutyl)
125.9	Ar-CH (ortho to vinyl)
112.8	-CH=CH ₂
45.1	-CH ₂ -CH(CH ₃) ₂
30.2	-CH ₂ -CH(CH ₃) ₂
22.3	-CH(CH ₃) ₂

Solvent: CDCl₃, Frequency: 125 MHz^[1]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **4-Isobutylstyrene**

Wavenumber (cm ⁻¹)	Description
2954	C-H stretch (aliphatic, strong)
1629	C=C stretch (vinyl)
1512	C=C stretch (aromatic)
989	=C-H bend (out-of-plane, trans)
902	=C-H bend (out-of-plane, geminal)
847	C-H bend (out-of-plane, p-disubstituted benzene)

Sample Preparation: Neat^[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis data for **4-isobutylstyrene** is not readily available in the searched literature. However, based on the structure, which features a styrene chromophore, the principal absorption maxima (λ_{max}) are expected in the ultraviolet region. For comparison, styrene exhibits absorption maxima at approximately 245 nm and 282 nm. The alkyl substituent at the para position is likely to cause a small bathochromic (red) shift.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **4-isobutylstyrene** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), although referencing to the residual solvent peak is also common.

Data Acquisition: The ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer, such as a 500 MHz instrument. For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): As **4-isobutylstyrene** is a liquid at room temperature, the simplest method for obtaining an IR spectrum is as a neat thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin film.

Data Acquisition: The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

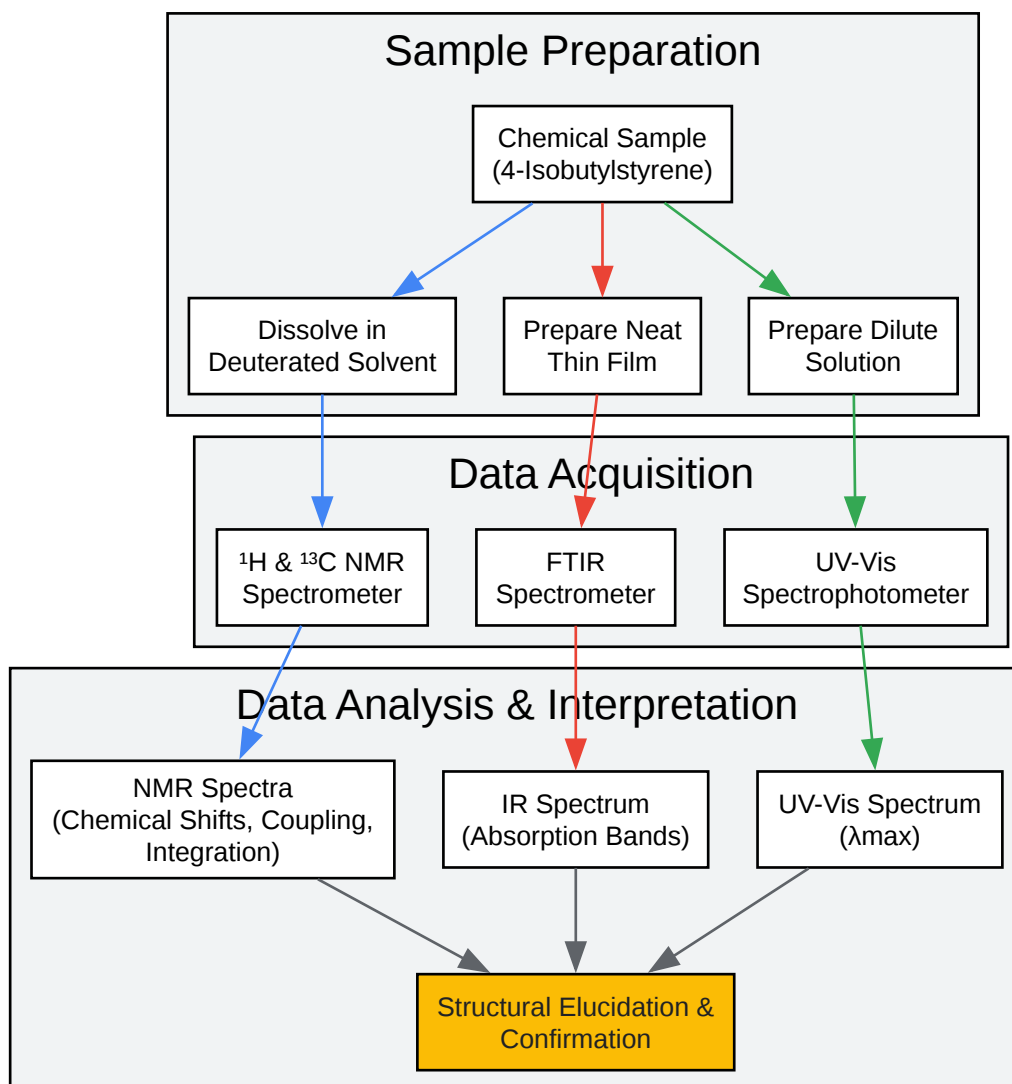
Sample Preparation: A stock solution of **4-isobutylstyrene** is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-transparent solvent, such as ethanol or cyclohexane, in a volumetric flask. This stock solution is then serially diluted to prepare solutions of known concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1 AU).

Data Acquisition: A UV-Vis spectrophotometer is used to measure the absorbance of the prepared solutions. A quartz cuvette is first filled with the pure solvent to record a baseline, which is then subtracted from the sample spectra. The absorbance is measured over a specific wavelength range, typically from 200 to 400 nm for aromatic compounds, to identify the wavelengths of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-isobutylstyrene**.

General Workflow for Spectroscopic Analysis



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Spectroscopic Analysis Workflow

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References

- 1. rsc.org [rsc.org]
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